molecular formula C10H13NO3S B2595367 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1248694-60-1

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2595367
CAS No.: 1248694-60-1
M. Wt: 227.28
InChI Key: XXNRLAZXXFGQAO-UHFFFAOYSA-N
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Description

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid ( 1248694-60-1) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This molecule features a thiazole heterocycle substituted with a tetrahydropyran (oxan) ring and an acetic acid functional group, yielding the molecular formula C 10 H 13 NO 3 S and a molecular weight of 227.28 g/mol . Its structure, defined by the SMILES notation O=C(O)CC1=CSC(C2CCOCC2)=N1, makes it a valuable synthetic intermediate or building block in medicinal chemistry programs . The primary research application of this compound lies in its use as a key precursor for the synthesis of more complex molecules. The reactive carboxylic acid group allows for further derivatization, such as amide bond formation or esterification, while the distinct heterocyclic core can contribute to molecular recognition and binding. This makes it particularly useful in the development of novel pharmacologically active compounds, including potential antibiotics and other therapeutic agents . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with appropriate care, as it is associated with the GHS warning code H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-9(13)5-8-6-15-10(11-8)7-1-3-14-4-2-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRLAZXXFGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248694-60-1
Record name 2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the oxan-4-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the oxan-4-yl group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the oxan-4-yl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring or the oxan-4-yl group.

Scientific Research Applications

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxan-4-yl group may also play a role in modulating the compound’s overall activity and specificity.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Analysis

The following table compares the target compound with analogues differing in the substituent at the 2-position of the thiazole ring:

Compound Name (CAS No.) Substituent at Thiazole-2 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties References
2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid Oxan-4-yl (tetrahydropyran) C₁₀H₁₃NO₃S 227.28 Ether, carboxylic acid Moderate polarity due to ether oxygen; flexible ring conformation
Fenclozic acid (17969-20-9) 4-Chlorophenyl C₁₁H₈ClNO₂S 253.70 Aromatic Cl, carboxylic acid Anti-inflammatory activity; electron-withdrawing Cl enhances stability
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid (858486-04-1) Benzyl C₁₂H₁₁NO₂S 233.29 Aromatic, carboxylic acid High lipophilicity (logP ~2.5); steric bulk may limit bioavailability
2-[2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid 4-Methylbenzenesulfonamido C₁₃H₁₅N₂O₄S₂ 332.79 Sulfonamide, carboxylic acid High polarity; potential hydrogen-bonding sites
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid (756858-99-8) 3,4-Dimethoxyphenyl C₁₃H₁₃NO₄S 279.31 Methoxy groups, carboxylic acid Electron-rich aromatic system; enhanced solubility in polar solvents
2-(2-Methanesulfonamido-1,3-thiazol-4-yl)acetic acid (62557-05-5) Methanesulfonamido C₆H₈N₂O₄S₂ 236.27 Sulfonamide, carboxylic acid High polarity; potential metabolic stability

Key Structural and Functional Comparisons

Polarity and Solubility :

  • The oxan-4-yl group in the target compound introduces moderate polarity due to the ether oxygen, but it is less polar than sulfonamide-containing analogues (e.g., ).
  • Compounds with electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) exhibit higher solubility in polar solvents compared to aromatic or bulky substituents (e.g., benzyl in ).

Methoxy groups () donate electrons, increasing the electron density of the thiazole ring, which may influence reactivity in synthetic pathways.

Sulfonamide derivatives () may exhibit enhanced binding to enzymes or receptors due to hydrogen-bonding capabilities.

Conformational Flexibility :

  • The oxan-4-yl group’s six-membered ring offers conformational flexibility, which could improve binding to dynamic protein targets compared to rigid aromatic substituents (e.g., benzyl in ).

Biological Activity

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, comprising both a thiazole ring and an oxan group, suggests diverse biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO3S
  • Molecular Weight : 227.28 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring which is known for its role in various bioactive compounds, particularly in anticancer and antimicrobial agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in this compound may contribute to its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human glioblastoma U251 and melanoma WM793 cells, showing promising results comparable to established chemotherapeutics like doxorubicin .

The biological activity of thiazole derivatives often involves:

  • Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Compounds similar to this compound have been shown to promote apoptosis in cancer cells through mitochondrial pathways .
  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins involved in cell signaling pathways, enhancing its anticancer activity .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-(2-Thiazolyl)acetic acidStructureModerate anticancer activity
4-OxathiazolidineStructureAntimicrobial properties
5-AcetylthiazoleStructureAnticancer and anti-inflammatory effects

The unique combination of the oxan group with the thiazole structure in this compound sets it apart from other thiazole derivatives, potentially enhancing its biological activity.

Case Studies

  • Study on Antitumor Activity :
    A recent study evaluated the efficacy of various thiazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated an IC50 value significantly lower than that of standard treatments, suggesting strong antitumor potential .
  • Mechanistic Insights :
    Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, indicating a mechanism that warrants further investigation for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution of 2-(Oxan-4-yl)-1,3-thiazol-4-yl precursors with chloroacetic acid under alkaline conditions. Key steps include refluxing in ethanol or aqueous NaOH to facilitate thiolate ion formation, followed by acidification to isolate the product . Optimization involves adjusting molar ratios (e.g., 1:1.2 for thione:chloroacetic acid) and monitoring reaction completion via TLC. Post-synthesis purification typically employs recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy identifies functional groups: a broad peak at 2500–3000 cm⁻¹ (carboxylic O–H stretch) and 1700–1750 cm⁻¹ (C=O stretch).
  • Elemental analysis validates stoichiometry (C, H, N, S).
  • ¹H/¹³C NMR confirms the oxane ring (δ 3.5–4.5 ppm for O–CH₂) and thiazole protons (δ 7.5–8.5 ppm). Discrepancies in spectral data should prompt HPLC purity checks (>98%) .

Q. How do solubility and stability profiles of this compound influence experimental design?

The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies in varying pH (1–10) and temperatures (4–40°C) are essential for biological assays. Use buffered solutions (pH 7.4) for in vitro studies and lyophilization for long-term storage .

Q. What preliminary biological screening approaches are recommended for this compound?

Begin with cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC₅₀ values. Follow with antimicrobial screening (Gram+/Gram– bacteria, fungi) using agar diffusion or microdilution methods. Dose-response curves and positive controls (e.g., ampicillin) are critical .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functionalization of this compound?

Quantum mechanical calculations (DFT) predict reaction pathways and transition states for regioselective modifications (e.g., substituting the oxane or thiazole moieties). Molecular docking identifies potential bioactivity by simulating interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How should researchers address contradictions in spectral data or biological activity?

If NMR/IR data conflicts with expected structures:

  • Perform X-ray crystallography for unambiguous confirmation.
  • Re-examine synthetic intermediates via HPLC-DAD (e.g., using C18 columns, 0.1% TFA/ACN gradients) to detect impurities . For inconsistent bioactivity, validate assay conditions (e.g., ATP levels in cytotoxicity assays) and test metabolite stability (e.g., liver microsome studies) .

Q. What strategies improve yield in metal-complexed derivatives of this compound?

To synthesize Zn(II)/Cu(II) complexes:

  • Use stoichiometric control (1:2 metal:ligand ratio).
  • Optimize pH (5–6 for Zn; 7–8 for Cu) to prevent hydroxide precipitation.
  • Characterize via molar conductivity (non-electrolytic complexes: 10–50 Ω⁻¹ cm² mol⁻¹) and EPR for Cu(II) geometry .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Replace the oxane ring with morpholine (increased hydrophilicity) or aryl groups (π-π stacking).
  • Substitute the acetic acid moiety with amide or ester derivatives to modulate membrane permeability.
  • Validate SAR using molecular dynamics simulations (e.g., binding free energy calculations) .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

  • LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels.
  • ICP-OES quantifies residual metals (e.g., Fe, Cu) from catalysis .

Q. How do environmental factors (e.g., light, oxygen) affect the compound’s stability in long-term studies?

Conduct accelerated stability testing under ICH guidelines:

  • Forced degradation : Expose to UV (320 nm) and H₂O₂ (3%) to identify photolytic/oxidative byproducts.
  • Use argon-sparged vials to prevent oxidation during storage .

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